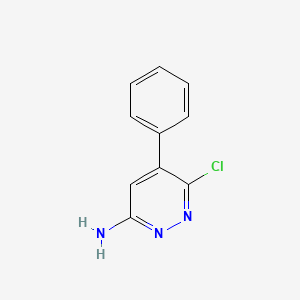
6-Chloro-5-phenylpyridazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-phenylpyridazin-3-amine is a useful research compound. Its molecular formula is C10H8ClN3 and its molecular weight is 205.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-5-phenylpyridazin-3-amine, and what are their critical reaction parameters?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, reacting 3,6-dichloropyridazine with aniline derivatives under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 8–12 hours. Key parameters include stoichiometric ratios (1:1.2 of dichloropyridazine to amine), solvent choice (ethanol or DMF), and temperature control to minimize side reactions like over-substitution . Yield optimization (e.g., 42–97%) depends on catalysts (e.g., Fe/AcOH) and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for phenyl groups, NH2 signals around δ 5.5–6.0 ppm).
- IR : Stretching vibrations for NH2 (~3350 cm−1), C-Cl (~750 cm−1), and aromatic C=C (~1600 cm−1).
- X-ray crystallography : Resolves bond angles and crystallographic packing (e.g., dihedral angles between pyridazine and phenyl rings ~15–25°) .
Q. What are the primary applications of this compound in pharmacological research?
- Methodological Answer : It serves as a scaffold for developing enzyme inhibitors (e.g., monoamine oxidase) and antimicrobial agents. Biological evaluation involves:
- In vitro assays : MIC tests against bacterial strains (e.g., S. aureus, E. coli) at concentrations 5–50 µM.
- Enzyme inhibition studies : IC50 determination via spectrophotometric monitoring of substrate conversion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., bacterial strain variants, solvent/DMSO concentrations).
- Structural validation : Confirm derivative purity via HPLC and LC-MS to rule out impurities affecting activity.
- Dose-response curves : Re-evaluate IC50/MIC values under standardized protocols .
Q. What strategies optimize regioselectivity during the synthesis of substituted derivatives (e.g., 6-chloro-4-phenylpyridazin-3-amine)?
- Methodological Answer :
- Directing groups : Introduce temporary protecting groups (e.g., Boc on NH2) to steer substitution to position 5.
- Catalytic systems : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for phenyl group introduction).
- Computational modeling : DFT calculations predict reactive sites based on electron density maps .
Q. How do substituents on the phenyl ring influence the compound’s interaction with biological targets?
- Methodological Answer :
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., -NO2, -CF3) or donating (-OCH3) groups.
- Docking simulations : Use AutoDock/Vina to map binding poses in enzyme active sites (e.g., MAO-B).
- Thermodynamic profiling : Measure ΔG via ITC (isothermal titration calorimetry) to correlate substituent effects with binding affinity .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?
- Methodological Answer :
- Reactor design : Use flow chemistry for precise temperature control and reduced side reactions.
- Workup optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).
- Process analytics : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. Data Contradiction & Mechanistic Analysis
Q. Why do some studies report conflicting yields for similar synthetic routes?
- Methodological Answer : Discrepancies arise from:
- Catalyst purity : Impure Fe in Fe/AcOH systems reduces efficiency.
- Moisture sensitivity : Hydrolysis of intermediates in non-anhydrous conditions lowers yields.
- Reaction monitoring : TLC vs. HPLC endpoints affect stopping points .
Q. How can researchers differentiate between electronic and steric effects in substituent-activity relationships?
- Methodological Answer :
- Hammett analysis : Plot log(IC50) against σ values to quantify electronic contributions.
- Molecular dynamics : Simulate ligand-enzyme complexes to assess steric clashes.
- Comparative crystallography : Resolve X-ray structures of analogs to visualize binding modes .
Q. Application in Experimental Design
Q. What in silico tools are recommended for predicting the ADMET profile of this compound analogs?
- Methodological Answer :
- SwissADME : Predicts bioavailability, BBB permeability, and CYP450 interactions.
- ProTox-II : Estimates toxicity endpoints (e.g., LD50, hepatotoxicity).
- MD simulations : Assess metabolic stability via cytochrome P450 binding .
属性
分子式 |
C10H8ClN3 |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
6-chloro-5-phenylpyridazin-3-amine |
InChI |
InChI=1S/C10H8ClN3/c11-10-8(6-9(12)13-14-10)7-4-2-1-3-5-7/h1-6H,(H2,12,13) |
InChI 键 |
QKOSEXWSPQSXFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NN=C2Cl)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














